3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINCJDFHUONJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Synthetic Utility of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Executive Summary
3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical discovery. Characterized by a pyrazole core substituted with a meta-bromophenyl group and a methyl moiety, this scaffold serves as a critical intermediate for p38 MAPK inhibitors, anti-inflammatory agents, and kinase modulators. Its dual reactivity profile—offering both a Suzuki-Miyaura coupling handle (aryl bromide) and a nucleophilic C4 pyrazole center—makes it an ideal candidate for divergent synthesis in drug discovery campaigns.
Physicochemical Profile & Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 324054-75-3 (Hydrochloride salt); Free base is often cited by generic structure.[1] |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Pyrazolium), ~14.0 (NH deprotonation) |
| LogP (Predicted) | ~2.9 - 3.2 |
Tautomerism
In solution, this compound exists in dynamic equilibrium between two tautomeric forms: the 1H-isomer and the 2H-isomer. While often drawn as the 5-methyl-3-aryl isomer, the proton shift allows it to react as the 3-methyl-5-aryl isomer depending on the electrophile and solvent conditions.
Figure 1: Tautomeric equilibrium of the pyrazole core. The position of the NH proton dictates the numbering of the ring substituents.
Synthetic Pathways[2][3][4][5][6][7]
The most robust route to this compound is the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-dicarbonyl compound with hydrazine. This method is preferred for its scalability and high atom economy.
Core Synthesis Workflow
The precursor, 1-(3-bromophenyl)butane-1,3-dione , is cyclized with hydrazine hydrate .
Figure 2: Knorr Pyrazole Synthesis pathway. The reaction proceeds via a hydrazone intermediate followed by intramolecular cyclization.
Experimental Protocol: Synthesis of the Core Scaffold
Note: This protocol is adapted from standard pyrazole synthesis methodologies [1, 2].
Reagents:
-
1-(3-Bromophenyl)butane-1,3-dione (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv, 80% aqueous solution)
-
Ethanol (absolute, 10 mL/g of substrate)
-
Acetic acid (catalytic, optional)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Bromophenyl)butane-1,3-dione in absolute ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature. A mild exotherm may be observed.[2]
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress by TLC (System: Hexane/EtOAc 3:1).
-
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.
-
Crystallization: Pour the residue into ice-cold water. The product typically precipitates as a solid. Filter the solid, wash with cold water, and dry under vacuum.[3]
-
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography if necessary.
Chemical Reactivity & Functionalization[5][6][9]
This scaffold offers three distinct vectors for chemical modification, enabling the construction of complex libraries.
Reactivity Map
Figure 3: Divergent reactivity profile. The scaffold can be modified at the Nitrogen (N1), Pyrazole Carbon (C4), or Phenyl Ring (C3').
Detailed Reactivity Profiles
A. Suzuki-Miyaura Cross-Coupling
The 3-bromo substituent on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling. This reaction is critical for extending the carbon skeleton to access biaryl motifs common in kinase inhibitors [3].
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are highly effective.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water or DMF/Water.
-
Selectivity: The aryl bromide reacts preferentially over the pyrazole ring, provided the NH is either protected or the conditions tolerate the free amine.
B. Electrophilic Aromatic Substitution (C4)
The C4 position of the pyrazole ring is electron-rich.
-
Halogenation: Reaction with N-bromosuccinimide (NBS) yields the 4-bromo derivative, a precursor for further coupling.
-
Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) introduce an aldehyde at C4, useful for condensation reactions.
C. N-Alkylation (N1)
The pyrazole NH is acidic (pKa ~14). Treatment with a base (NaH, K₂CO₃) followed by an alkyl halide results in N-alkylation.
-
Regioselectivity: Alkylation can occur at N1 or N2. Steric hindrance from the 5-methyl group often favors alkylation at the less hindered nitrogen (distal to the methyl), but mixtures are common and must be separated.
Experimental Protocol: Suzuki Coupling Application
Objective: Coupling this compound with Phenylboronic acid.
-
Setup: In a microwave vial or pressure tube, combine:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio), degassed with nitrogen.
-
Reaction: Seal and heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave).
-
Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Safety and Handling (MSDS Summary)
-
Hazards: Classified as Irritant (Xi).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere to prevent oxidation or moisture absorption.
References
-
Synthesis of Pyrazoles via Electrophilic Cyclization. Letters in Organic Chemistry, 2016.[4] 4
-
Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole. Arkivoc, 2018. 5
-
Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Academia.edu, 2023. 6
-
PubChem Compound Summary: 3-(4-bromophenyl)-5-methyl-1H-pyrazole (Isomer Reference). National Library of Medicine. 7
Sources
- 1. echemi.com [echemi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 7. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
History and discovery of disubstituted pyrazole synthesis
The Evolution of Regiocontrol: A Technical Guide to Disubstituted Pyrazole Synthesis
Part 1: Executive Summary & Pharmacological Significance
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to serve as a bioisostere for amides, esters, and carboxylic acids while offering distinct hydrogen-bonding capabilities.
From a synthetic perspective, the challenge has never been making a pyrazole; Ludwig Knorr solved that in 1883. The challenge is regiocontrol . In drug discovery, the difference between a 1,3-disubstituted isomer and a 1,5-disubstituted isomer is the difference between a blockbuster drug and an inactive by-product.
Key Commercial Examples:
-
Celecoxib (Celebrex): A 1,5-diarylpyrazole. The specific spatial arrangement of the 1-sulfonamide and 5-aryl groups is critical for selective COX-2 inhibition.
-
Rimonabant: A 1,5-diarylpyrazole inverse agonist of the CB1 receptor.
-
Fomepizole: A simple 4-substituted pyrazole used as an antidote for methanol poisoning.
This guide analyzes the evolution of synthetic strategies from classical condensation to modern transition-metal catalysis, providing researchers with a decision matrix for accessing specific regioisomers.
Part 2: The Foundational Era – The Knorr Pyrazole Synthesis
Historical Context: In 1883, Ludwig Knorr, while attempting to synthesize quinoline derivatives, reacted ethyl acetoacetate with phenylhydrazine. Instead of a quinoline, he isolated a 5-pyrazolone derivative. This reaction, the condensation of 1,3-dicarbonyls with hydrazines, remains the industrial standard for pyrazole synthesis.
The Mechanism: The reaction proceeds via a double condensation.
-
Step 1: Nucleophilic attack of the hydrazine on a carbonyl carbon to form a hydrazone intermediate.[1]
-
Step 2: Intramolecular attack of the second nitrogen on the remaining carbonyl.[1]
-
Step 3: Dehydration (and often aromatization) to form the pyrazole.
Visualization: The Knorr Mechanism
Figure 1: The canonical pathway of the Knorr Pyrazole Synthesis.
Part 3: The Regioselectivity Paradox
The core limitation of the Knorr synthesis arises when using unsymmetrical 1,3-diketones (
Two competing pathways exist:
-
Pathway A: The terminal primary amine (
, more nucleophilic) attacks the carbonyl at . -
Pathway B: The terminal primary amine attacks the carbonyl at
.
This results in a mixture of 1,3,5-trisubstituted and 1,3,5-isomeric pyrazoles.
Determinants of Selectivity:
-
Sterics: The hydrazine
generally attacks the less hindered carbonyl. -
Electronics: The hydrazine
attacks the more electrophilic carbonyl. -
Solvent: Protic solvents can stabilize specific transition states or enol forms, altering the outcome.
Part 4: Mastering 1,5-Disubstituted Pyrazoles
The 1,5-substitution pattern (e.g., 1-phenyl-5-methylpyrazole) is notoriously difficult to access purely via standard Knorr conditions because the steric and electronic factors often conflict. However, specific electronic biasing can force regioconvergence.
Case Study: The Celecoxib Synthesis
Celecoxib requires a 1,5-diaryl arrangement with a trifluoromethyl (
-
Reagents: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione + 4-hydrazinobenzenesulfonamide.
-
The Electronic Bias: The
group is powerfully electron-withdrawing. In the diketone, the carbonyl adjacent to the group exists largely as a hydrate or enol in solution and is electronically "harder." -
The Outcome: The terminal
of the hydrazine (softer nucleophile) preferentially attacks the carbonyl adjacent to the tolyl ring (less electron-deficient, softer electrophile). The internal nitrogen then closes onto the -adjacent carbon. -
Result: The aryl sulfonamide ends up at N1, the tolyl at C5, and the
at C3.
Protocol: Synthesis of 1,5-Diarylpyrazoles (Celecoxib Analogues)
-
Preparation: Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv) in absolute ethanol (0.5 M).
-
Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 equiv).
-
Catalysis: No external acid is usually required if the hydrazine salt is used; otherwise, add catalytic HCl.
-
Reflux: Heat to reflux for 4–6 hours. Monitor via TLC/LCMS.
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold EtOH/Water (1:1).
-
Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexane/EtOAc).
Table 1: Regiochemical Drivers in Knorr Synthesis
| Factor | Condition | Major Isomer Outcome |
| Steric Bulk | ||
| Fluorine Effect | ||
| Solvent pH | Strongly Acidic | Protonation of hydrazine reduces nucleophilicity; steric control dominates. |
Part 5: Mastering 1,3-Disubstituted Pyrazoles
To access the 1,3-isomer exclusively (e.g., 1-phenyl-3-methylpyrazole), chemists often must abandon the Knorr condensation in favor of cycloadditions or stepwise approaches to avoid the 1,5-isomer "contamination."
Method A: 1,3-Dipolar Cycloaddition
This is the most reliable method for high regiocontrol.
-
Reactants: Nitrile imines (generated in situ from hydrazonyl halides) + Alkynes.
-
Mechanism: Concerted [3+2] cycloaddition.
-
Regioselectivity: Controlled by FMO (Frontier Molecular Orbital) theory. The carbon of the dipole (nitrile imine) attacks the
-carbon of the alkyne (if electron-deficient).
Method B: The Chalcone Route (Oxidative)
Reaction of
-
Reagent:
+ . -
Regiochemistry: The
attacks the -carbon (Michael addition) or the Carbonyl (1,2-addition)?-
Standard:
attacks the Carbonyl (hard/hard interaction) Hydrazone Cyclization. -
Result: This typically yields the 1,3,5-trisubstituted product similar to Knorr.
-
Variation: Using Cinnamaldehyde (Source 1.[3]23) + Ionic Liquids allows access to 1,3-disubstituted products by avoiding the second alkyl group.
-
Protocol: 1,3-Disubstituted Pyrazole via Cinnamaldehyde
-
Reagents: Cinnamaldehyde (1 mmol) + Phenylhydrazine (1 mmol).
-
Solvent: Ionic Liquid [bmim][PF6] (2 mL).
-
Conditions: Stir at room temperature for 1 hour.
-
Mechanism: Formation of hydrazone followed by intramolecular cyclization and oxidative aromatization (often requiring air or mild oxidant).
-
Yield: >90% regioselectivity for the 1,3-isomer.
Part 6: Modern Frontiers – Transition Metal Catalysis
Recent advances (2010–Present) utilize C-H activation to functionalize the pyrazole ring after it has been formed, bypassing the Knorr regioselectivity issues entirely.
Strategy: Synthesize a simple N-substituted pyrazole, then arylate C5 or C4 selectively.
-
C5-Arylation (Ruthenium/Rhodium): The C5 proton is the most acidic. Ru(II) or Rh(III) catalysts can direct arylation to the C5 position using the N1-aryl group as a directing group.
-
C4-Arylation (Palladium): Electrophilic aromatic substitution logic applies. C4 is the most nucleophilic carbon. Pd-catalyzed cross-coupling (Suzuki) on 4-bromopyrazoles is standard.
Visualization: Synthetic Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthetic route based on target regiochemistry.
References
-
Knorr, L. (1883).[1][4] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[4][5] Link
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chemical Reviews, 111(11), 6984–7034. Link
-
Aggarwal, V. K., et al. (2006). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles". Journal of Organic Chemistry, 71(13), 5077. Link
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365. Link
-
Gommermann, N., & Knochel, P. (2005). "Regioselective functionalization of the pyrazole scaffold via transition metal-catalyzed C-H activation". Chemical Communications, (33), 4175. Link
Sources
Methodological & Application
Application Note: Synthesis of Biaryl Pyrazole Derivatives via Palladium-Catalyzed Cross-Coupling of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Biaryl Pyrazoles
Biaryl scaffolds, where two aromatic rings are directly linked, are privileged structures in modern medicinal chemistry. When one of these rings is a pyrazole, the resulting biaryl pyrazole derivatives often exhibit a remarkable range of biological activities, serving as potent inhibitors of kinases, modulators of G-protein coupled receptors, and other key drug targets. The 3-aryl-5-methyl-1H-pyrazole core, in particular, offers a versatile platform for drug discovery due to its specific steric and electronic properties and the potential for further functionalization on the pyrazole and aryl rings.
The synthesis of these valuable compounds hinges on the efficient formation of the carbon-carbon bond between the pyrazole and the second aryl ring. Among the array of synthetic methods available, palladium-catalyzed cross-coupling reactions stand out for their reliability, functional group tolerance, and broad substrate scope.[1] This guide provides a detailed examination of the Suzuki-Miyaura coupling, the preeminent method for this transformation, using 3-(3-Bromophenyl)-5-methyl-1H-pyrazole as a key starting material. We will delve into the mechanistic underpinnings, provide a field-tested experimental protocol, and offer insights into troubleshooting and optimization.
Core Concept: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[2][3] Its development was a landmark achievement in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction is favored in pharmaceutical and industrial settings for its mild conditions, high tolerance for various functional groups, and the general stability and low toxicity of the boronic acid reagents.[5][6]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is crucial for rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][5]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) intermediate.[2][3] This is often the rate-determining step of the cycle.
-
Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is critical here, activating the boronic acid to facilitate this exchange.[7]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][7]
This elegant and efficient cycle allows for the creation of a new C-C bond with only a catalytic amount of the precious metal.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Alternative C-C Coupling Strategies
While Suzuki-Miyaura coupling is often the method of choice, other palladium-catalyzed reactions can also be employed for biaryl synthesis, each with its own set of advantages and considerations.
-
Stille Coupling: This reaction uses organotin (stannane) reagents instead of boronic acids.[6][8] A key advantage is the stability of organostannanes and their tolerance to a wide range of functional groups.[6][9] However, the high toxicity of tin compounds is a significant drawback.
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high reactivity, often allowing for reactions to proceed under milder conditions than Suzuki or Stille couplings.[10][11] The main limitation is the moisture and air sensitivity of the organozinc reagents, requiring stringent anhydrous and inert atmosphere techniques.[12]
-
Hiyama Coupling: This reaction utilizes organosilicon compounds. A major benefit is the low toxicity and environmental impact of silicon byproducts. Activation of the silicon reagent, typically with fluoride, is necessary for the transmetalation step.
For the synthesis of biaryl pyrazoles from this compound, the Suzuki-Miyaura reaction generally offers the best balance of reactivity, operational simplicity, and safety.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered substrates.[13]
Materials and Reagents
-
Substrates: this compound (1.0 eq.), Arylboronic acid (1.2–1.5 eq.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%) and a ligand like XPhos or SPhos (2-4 mol%).
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 eq.)
-
Solvent: Anhydrous and degassed solvent system, e.g., 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and work-up/purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel).
Step-by-Step Procedure
Caption: Standard workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).[13]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.[13] The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize side reactions like the homocoupling of boronic acids.[14]
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of dioxane and water) via a syringe.[13] The reaction concentration is typically set between 0.1 and 0.5 M relative to the limiting reagent.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80–110 °C).[13]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and inorganic salts.[13]
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure biaryl pyrazole.[1]
Data Presentation: Parameter Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of common conditions and their rationale, serving as a starting point for optimization.
| Parameter | Common Choices | Rationale & Expert Insights |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄: A reliable, air-stable Pd(0) source, good for general use. Pd(OAc)₂/Pd₂(dba)₃: Pd(II) or Pd(0) precatalysts that require an external ligand. They are often used in modern catalyst systems with bulky, electron-rich phosphine ligands.[14] |
| Ligand | PPh₃, XPhos, SPhos, RuPhos | PPh₃: A standard, versatile ligand. Buchwald Ligands (XPhos, SPhos, etc.): Bulky, electron-rich phosphine ligands that accelerate both oxidative addition and reductive elimination, enabling reactions at lower temperatures and with more challenging substrates (e.g., aryl chlorides).[15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | K₂CO₃: A common, cost-effective inorganic base suitable for many couplings. Cs₂CO₃/K₃PO₄: Stronger, more soluble bases often required for less reactive substrates or when using boronic esters.[16] They can accelerate the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF | The solvent must solubilize the reactants and facilitate the interaction of aqueous (base) and organic phases. Dioxane/H₂O or Toluene/Ethanol/H₂O: Common mixed-solvent systems that balance polarity and temperature range.[17] Anhydrous conditions (e.g., with K₃PO₄ in toluene) may be needed for sensitive substrates. |
| Temperature | 60 - 110 °C | Most couplings require heating to drive the reaction to completion.[16] The specific temperature depends on the reactivity of the aryl bromide and the stability of the catalyst system. |
Troubleshooting Common Issues
Even robust reactions can encounter problems. This section addresses common challenges and provides systematic solutions.[14]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Insufficiently degassed system.3. Ineffective base or solvent system.4. Decomposed boronic acid. | 1. Use fresh catalyst and ligands stored under inert gas.[14]2. Ensure rigorous degassing of the solvent and reaction vessel.3. Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄) and different solvents.4. Use fresh boronic acid or consider more stable derivatives like pinacol or MIDA esters.[14] |
| Homocoupling of Boronic Acid | Presence of oxygen, which facilitates oxidative coupling of two boronic acid molecules.[5][14] | 1. Improve the degassing procedure meticulously.2. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid in-situ reduction processes that can promote homocoupling.[14] |
| Protodeboronation (Loss of Boronic Acid) | The boronic acid is cleaved by residual water or acidic protons before it can transmetalate. This is more common with electron-rich or heteroaryl boronic acids. | 1. Use a stronger, non-nucleophilic base (e.g., K₃PO₄).2. Use a higher loading of boronic acid (e.g., 1.5-2.0 eq.).3. Switch to a more stable boronic acid derivative (e.g., trifluoroborate salt or MIDA ester).[4] |
| Formation of Palladium Black | Catalyst decomposition and aggregation, often due to insufficient ligand, high temperatures, or poor mixing. | 1. Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for Pd(OAc)₂ or Pd₂(dba)₃).[14]2. Lower the reaction temperature.3. Ensure adequate stirring to maintain a homogeneous mixture. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile tool for the synthesis of biaryl pyrazole derivatives from this compound. By understanding the underlying catalytic cycle and the roles of each reaction component, researchers can effectively implement and optimize this transformation. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of these medicinally important scaffolds, enabling the efficient development of novel chemical entities for drug discovery and beyond.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
-
The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Universitat de Girona.
-
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
A Combination of Tandem Amine-Exchange/Heterocyclization and Biaryl Coupling Reactions for the Straightforward Preparation of Phenanthro[9,10-d]pyrazoles. The Journal of Organic Chemistry - ACS Publications.
-
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-9-diazafluorene. BenchChem.
-
Scope of the Suzuki–Miyaura cross‐coupling protocol. ResearchGate.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
-
Negishi coupling. Wikipedia.
-
Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. PMC.
-
Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate.
-
How can I solve my problem with Suzuki coupling? ResearchGate.
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
-
Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
-
Negishi Coupling. OpenOChem Learn.
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
-
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
-
The Negishi Cross-Coupling Reaction. Denmark Group.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
-
Stille reaction. Wikipedia.
-
Stille Coupling. Chemistry LibreTexts.
-
Negishi cross-coupling reaction. YouTube.
-
Construction of Benzo-Fused Polycyclic Heteroaromatic Compounds through Palladium-Catalyzed Intramolecular C-H/C-H Biaryl Coupling. MDPI.
-
Negishi Coupling. Organic Chemistry Portal.
-
Suzuki reaction. Wikipedia.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
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Troubleshooting & Optimization
Technical Support Center: Separating Regioisomers of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Welcome to the dedicated technical support guide for the resolution of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole and its corresponding regioisomer, 5-(3-Bromophenyl)-3-methyl-1H-pyrazole. The synthesis of unsymmetrically substituted pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines often yields a mixture of regioisomers, which can be challenging to separate due to their similar physicochemical properties.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower researchers in achieving high-purity separation of these specific pyrazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the regioisomers of this compound?
Separating these regioisomers is difficult primarily due to their very similar physical and chemical properties.[1] Both isomers possess the same molecular weight and similar functional groups, leading to close polarity, boiling points, and solubility profiles. This makes techniques like standard column chromatography and simple crystallization less straightforward.[1][2]
Q2: Which analytical techniques are recommended for identifying and quantifying the regioisomers in a mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, 1H and 13C NMR can distinguish between the two isomers.[2][3] The chemical shifts of the methyl group and the pyrazole ring protons will differ slightly between the two regioisomers. For unambiguous assignment, 2D NMR experiments like NOESY can be employed to identify through-space interactions between specific protons, confirming the spatial arrangement of the substituents.[2][4] High-Performance Liquid Chromatography (HPLC) with a suitable column can also be used for both quantification and separation.[1]
Q3: What is the most effective preparative method for separating these regioisomers on a laboratory scale?
Flash column chromatography using silica gel is the most common and effective method for separating pyrazole regioisomers at the laboratory scale.[1][3][5] Success hinges on the careful selection and optimization of the mobile phase to exploit the subtle differences in polarity between the isomers.
Q4: Can crystallization be used for separation?
Fractional crystallization can be a viable technique if the regioisomers exhibit different solubility profiles in a particular solvent system.[5][6] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may lead to the preferential crystallization of one isomer.[5] Another approach is crystallization via salt formation, where the isomer mixture is reacted with an acid to form salts that may have different crystallization properties.[7][8]
Troubleshooting Guide
Issue 1: Poor or no separation of regioisomers on a silica gel column.
Possible Cause: The polarity of the mobile phase is not optimal, resulting in similar retention factors (Rf) for both isomers.[7]
Solutions:
-
Systematic TLC Analysis: Before attempting column chromatography, conduct a thorough screening of various solvent systems using Thin Layer Chromatography (TLC).[5] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or other modifiers in small increments.[5] The goal is to find a solvent system that provides the maximum possible separation between the two isomer spots on the TLC plate.
-
Shallow Gradient Elution: If a single isocratic solvent system doesn't provide adequate separation, a shallow gradient elution during column chromatography can be effective. This involves gradually increasing the polarity of the mobile phase during the run.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase like alumina, which may offer different selectivity.[7]
Issue 2: Co-elution of isomers despite good separation on TLC.
Possible Cause: Improper column packing or sample loading can lead to band broadening and a loss of resolution.
Solutions:
-
Proper Column Packing: Ensure the silica gel is packed uniformly in the column as a slurry with the initial mobile phase to avoid channeling.[1]
-
Dry Loading: This is the preferred method for loading the sample.[1] Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1] This technique prevents issues associated with using a strong loading solvent and often leads to sharper bands and better separation.[1]
Issue 3: Difficulty in distinguishing between the two regioisomers by 1H NMR.
Possible Cause: The chemical environments of the protons in the two isomers are very similar, leading to overlapping signals.
Solutions:
-
Higher Field NMR: Utilize a higher field NMR spectrometer (e.g., 500 MHz or greater) to achieve better signal dispersion.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Helps to identify proton-proton coupling networks within each isomer.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule and confirming the substitution pattern.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can definitively distinguish between the 3- and 5-substituted isomers by showing spatial proximity between the methyl group protons and the protons of the bromophenyl ring.[4]
-
Issue 4: The synthesized product is an inseparable mixture of regioisomers.
Possible Cause: The reaction conditions used for the pyrazole synthesis are not regioselective.
Solutions:
-
Modify Reaction Conditions: The regioselectivity of pyrazole synthesis can be influenced by the solvent and pH.[10] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.
-
Alternative Synthetic Routes: Explore different synthetic strategies that are known to be highly regioselective.[5]
Experimental Protocols
Protocol 1: Separation of Regioisomers by Flash Column Chromatography
This protocol outlines a general procedure for separating the regioisomers of this compound using flash column chromatography.
1. Materials and Equipment:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (230-400 mesh)[1]
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Hexane
-
Ethyl acetate
-
Fraction collector or test tubes
-
Rotary evaporator
2. Procedure:
-
TLC Optimization:
-
Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot a dilute solution of the crude mixture on separate TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that gives the best separation between the two isomer spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase identified from the TLC analysis.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and air-free packing.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent completely under reduced pressure to obtain a dry powder.
-
Carefully layer the powdered sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase. Positive air pressure can be used to control the flow rate.[1]
-
Collect fractions of a consistent volume.
-
Monitor the collected fractions by TLC to identify which fractions contain the separated isomers.
-
-
Post-Processing:
-
Combine the pure fractions of each isomer.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified regioisomers.
-
Protocol 2: Characterization of Regioisomers by NMR Spectroscopy
This protocol provides a general workflow for the NMR analysis of the separated regioisomers.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of each purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes.[9]
2. NMR Experiments:
-
1H NMR: Acquire a standard proton spectrum for each isomer.
-
13C NMR: Acquire a proton-decoupled carbon spectrum for each isomer.
-
2D NMR (if required for unambiguous assignment):
-
COSY: To establish proton-proton correlations.
-
HSQC: To identify one-bond proton-carbon correlations.
-
HMBC: To identify long-range proton-carbon correlations.
-
NOESY: To identify through-space correlations, which can be critical for distinguishing between the regioisomers.
-
Data Interpretation:
-
Compare the chemical shifts of the methyl protons and the pyrazole ring proton for each isomer.
-
For this compound, a NOE correlation would be expected between the methyl protons and the H4 proton of the pyrazole ring.
-
For 5-(3-Bromophenyl)-3-methyl-1H-pyrazole, a NOE correlation would be expected between the methyl protons and the H4 proton of the pyrazole ring, and potentially with the ortho protons of the bromophenyl ring depending on conformational preferences.
Data Presentation
Table 1: Expected 1H NMR Chemical Shift Differences
| Proton | This compound (Expected Shift Range, ppm) | 5-(3-Bromophenyl)-3-methyl-1H-pyrazole (Expected Shift Range, ppm) | Rationale for Difference |
| Methyl (CH₃) | ~2.3 | ~2.4 | The electronic environment of the methyl group is influenced by the adjacent substituent on the pyrazole ring. |
| Pyrazole H4 | ~6.3 | ~6.5 | The position of the bulky bromophenyl group affects the electron density and shielding of the H4 proton. |
| NH | Broad singlet, ~12-13 | Broad singlet, ~12-13 | Highly dependent on solvent and concentration, but may show slight differences. |
Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the separation and characterization of pyrazole regioisomers.
Troubleshooting Logic
Caption: Troubleshooting guide for poor chromatographic separation.
References
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
- BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem Technical Support.
- Elguero, J., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem Technical Support.
- Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367, 35–43.
- Fustero, S., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
- BenchChem. (2025).
- Garon, R., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus... PMC.
- Bartolucci, G., et al. (2022).
- SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Scribd. (n.d.).
- Tensmeyer, L. G., & Ainsworth, C. (n.d.). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry.
- AJOL.info. (n.d.). 855 DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE.
- LookChem. (n.d.). ETHYL 3-(4-BROMOPHENYL)
- Elguero, J., et al. (2019, February 4). An Example of Polynomial Expansion: The Reaction of 3(5)
- Semantic Scholar. (2008, December 4). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE.
- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
- Li, Y., et al. (n.d.). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.
- PubChem. (n.d.). 3-bromo-5-methyl-1H-pyrazole.
- Speth, C., et al. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC.
- El-gawad, H., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
- Česká a slovenská farmacie. (n.d.). Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds.
- Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.
- El-gawad, H., et al. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Fustero, S., et al. (2018, January 12).
- Sigma-Aldrich. (n.d.). 5-(3-Bromophenyl)-1H-pyrazole 97 948294-12-0.
- PubChem. (n.d.). 3-(3-bromophenyl)-1-methyl-1h-pyrazole.
- Gçtzinger, A. C., & M"ller, T. J. J. (n.d.). 1 A. C. Gçtzinger and T. J. J.
Sources
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- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. thieme-connect.de [thieme-connect.de]
Technical Support Center: Controlling Tautomeric Equilibrium in 3,5-Disubstituted Pyrazoles
Prepared by: Senior Application Scientist, Gemini Division
This guide serves as a centralized resource for researchers, medicinal chemists, and drug development professionals encountering challenges with the annular tautomerism of 3,5-disubstituted pyrazoles. The dynamic equilibrium between the 1H- and 2H-tautomers is a critical factor that governs the molecule's physicochemical properties, reactivity, and ultimately, its biological activity and structure-activity relationship (SAR).[1][2][3] This document provides foundational knowledge, detailed troubleshooting protocols, and validated experimental workflows to enable precise control and characterization of your pyrazole systems.
Fundamentals of Pyrazole Tautomerism
Annular prototropic tautomerism in unsymmetrically substituted pyrazoles involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[1] This results in an equilibrium between two distinct isomers. For a pyrazole with substituents R¹ at position 3 and R² at position 5, the equilibrium is between the 3-R¹-5-R²-1H-pyrazole and the 3-R²-5-R¹-1H-pyrazole tautomers. Understanding and controlling this equilibrium is paramount, as the two tautomers can exhibit vastly different hydrogen bonding capabilities, dipole moments, and steric profiles, directly impacting drug-receptor interactions.[1][3]
Caption: Annular prototropic tautomerism in 3,5-disubstituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the tautomeric preference in 3,5-disubstituted pyrazoles? The equilibrium position is dictated by the relative thermodynamic stability of the two tautomers. This is influenced by a combination of intramolecular electronic effects (induction, resonance of substituents), steric interactions between substituents, and intermolecular interactions with the surrounding medium (e.g., solvent).[2][4]
Q2: Why is controlling or at least quantifying the tautomeric ratio so critical in drug discovery? In drug design, a molecule's 3D structure and its ability to form hydrogen bonds are crucial for binding to a biological target.[1] Since the two tautomers of a pyrazole have different hydrogen bond donor/acceptor patterns and present different surfaces for interaction, one tautomer may be significantly more active than the other. An unknown or shifting tautomeric ratio can lead to inconsistent biological data and a flawed understanding of the SAR.[3]
Q3: As a general rule, how do electron-donating vs. electron-withdrawing groups influence the equilibrium? Generally, the tautomer where the N-H proton is adjacent to the more electron-donating group (EDG) and distal to the more electron-withdrawing group (EWG) is favored.[4] However, this is a simplification, and the interplay of steric and solvent effects can sometimes override this electronic preference.
Q4: Is the proton transfer an intramolecular or intermolecular process? Computational studies have shown that the energy barrier for a direct intramolecular 1,2-proton shift is very high (around 50 kcal/mol).[2][5] The process is predominantly an intermolecular exchange, often mediated by solvent molecules (like water or alcohols) or other pyrazole molecules, which has a much lower activation energy (10–14 kcal/mol).[2][5]
Troubleshooting Experimental Challenges
This section addresses common issues encountered during the analysis and control of pyrazole tautomerism.
Caption: General troubleshooting workflow for pyrazole tautomerism issues.
Issue 1: My ¹H NMR spectrum shows broad signals or more signals than expected.
-
Likely Cause: This is a classic indicator of tautomerism. The appearance of the NMR spectrum depends on the rate of proton exchange relative to the NMR timescale.[6]
-
Slow Exchange: At low temperatures, the exchange between tautomers is slow. You will see two distinct sets of sharp signals, one for each tautomer. The ratio of their integrals gives the tautomeric ratio (K_T).[6]
-
Fast Exchange: At high temperatures, the exchange is rapid. You will see a single set of sharp, time-averaged signals. The chemical shifts will be a weighted average of the individual tautomers.
-
Intermediate Exchange: At intermediate temperatures, the signals become very broad and may even disappear into the baseline. This is the region of coalescence.[6]
-
-
Troubleshooting Protocol: Variable Temperature (VT) NMR
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum in a suitable solvent (DMSO-d₆ is often a good starting point as its hydrogen-bond accepting nature can slow the exchange).[2][7]
-
Cooling: Decrease the temperature in increments of 10-15 K (e.g., from 298 K down to 223 K). Acquire a spectrum at each step. If you are in the intermediate or fast exchange regime, you should see the broad signals sharpen and resolve into two distinct sets of peaks.[6]
-
Heating: If the baseline spectrum already shows two sets of signals, increase the temperature in 10-15 K increments. The signals should broaden, move closer together (coalesce), and eventually sharpen into a single averaged set.[6]
-
Confirmation: To confirm that a broad signal is the N-H proton, add a drop of D₂O to the NMR tube and shake. The N-H signal will disappear due to proton-deuterium exchange.[6]
-
Issue 2: My synthetic reaction is not regioselective and produces a mixture of isomers.
-
Likely Cause: When using an unsymmetrical 1,3-dielectrophile (like a non-symmetrical 1,3-diketone) to synthesize the pyrazole, the initial condensation with hydrazine can occur at two different sites, leading to two constitutional isomers, each of which can then exist as two tautomers.[8][9] The reaction's regioselectivity is highly dependent on reaction conditions.
-
Troubleshooting Protocol: Optimizing Reaction Conditions
-
pH Control: The reactivity of the two electrophilic sites in your precursor can be highly pH-dependent.
-
In acidic conditions, the reaction often favors attack at the less-hindered carbonyl.
-
In basic or neutral conditions, the more electrophilic carbonyl (e.g., one adjacent to an EWG) will react faster.
-
Experiment with running the reaction in a buffered solution or with the slow addition of acid/base to maintain a specific pH.
-
-
Solvent Modification: The solvent can influence which intermediate is stabilized.
-
Protic Solvents (e.g., EtOH, AcOH): Can stabilize intermediates through hydrogen bonding and may favor one reaction pathway over another.
-
Aprotic Solvents (e.g., Toluene, THF): Can lead to different selectivity profiles. A solvent screen is highly recommended.[9]
-
-
Temperature Control: Condensation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) with slow, controlled addition of the hydrazine can significantly improve regioselectivity by favoring the kinetically controlled product.[9]
-
Issue 3: My computational predictions of the dominant tautomer do not match my experimental (NMR/X-ray) data.
-
Likely Cause: The experimental reality is often more complex than simple gas-phase calculations. The discrepancy usually arises from neglecting intermolecular forces, especially solvent effects.[1]
-
Troubleshooting Protocol: Refining Computational Models
-
Incorporate a Solvation Model: Do not rely on gas-phase calculations alone. Re-run your geometry optimizations and energy calculations using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[1][7] Specify the solvent used in your experiments (e.g., water, DMSO, chloroform).
-
Consider Explicit Solvent Molecules: For protic solvents, the formation of specific hydrogen bonds can be crucial. Including one or two explicit solvent molecules in your calculation, in addition to the continuum model, can dramatically improve accuracy by modeling the intermolecular proton transfer network.[2]
-
Check the Basis Set and Functional: Ensure you are using an appropriate level of theory. For these systems, functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) are generally reliable for predicting relative stabilities.[2][10]
-
Solid State vs. Solution: Remember that a crystal structure (solid-state) may represent only one tautomer due to favorable packing forces (crystal lattice energy), while in solution, an equilibrium mixture exists.[10][11] Do not assume the solid-state structure is the dominant one in solution.
-
Key Experimental & Computational Protocols
This section provides standardized workflows for characterizing the tautomeric equilibrium.
Caption: Integrated workflow for characterizing pyrazole tautomeric equilibrium.
Protocol 1: Quantitative Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the pyrazole derivative and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquisition: Record a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure the relaxation delay (d1) is sufficient for quantitative analysis (at least 5 times the longest T₁).
-
Data Analysis: If two distinct sets of signals are observed (slow exchange), carefully integrate a non-overlapping signal from each tautomer. The ratio of the integrals directly corresponds to the tautomeric ratio (K_T).[1]
Protocol 2: Analysis by UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute stock solutions of your compound. Create a series of solutions in different solvents covering a range of polarities and hydrogen-bonding abilities (e.g., n-Hexane, Chloroform, Acetonitrile, Ethanol, Water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Note any shifts in the maximum absorption wavelength (λ_max). Such solvatochromic shifts can indicate a change in the predominant tautomer.[1] While direct quantification is difficult without the spectra of the pure tautomers, this method provides strong qualitative evidence for the influence of the solvent on the equilibrium.[12][13]
Protocol 3: Computational Prediction of Tautomer Stability
-
Structure Generation: Build the 3D structures of both possible tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT method (e.g., B3LYP/6-311++G(d,p)). First, run this in the gas phase.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy (G).[1]
-
Solvent Effects: Re-optimize the geometries and perform frequency calculations using a continuum solvation model (e.g., PCM) for each solvent of interest.[1][7]
-
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The energy difference can be used to calculate the theoretical equilibrium constant (ΔG = -RT ln K_T).
Data Summary: Influence of Substituents and Solvents
The following table summarizes general trends observed in the control of pyrazole tautomerism. These are guidelines, and the actual outcome will depend on the specific combination of substituents and conditions.
| Factor | Condition | Likely Effect on Equilibrium | Rationale |
| Substituent (R¹) | Strong Electron-Donating Group (EDG) (e.g., -NH₂, -OR) | Favors tautomer with N-H at N1 (adjacent to R¹) | The EDG stabilizes the adjacent pyrrole-like nitrogen.[4] |
| Substituent (R¹) | Strong Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃) | Favors tautomer with N-H at N2 (distal to R¹) | The EWG destabilizes the adjacent pyrrole-like nitrogen, making the N-H acidic and favoring its position on the other nitrogen.[4] |
| Solvent | Nonpolar, Aprotic (e.g., Hexane, Toluene) | Equilibrium is dominated by intramolecular electronic/steric effects. | Minimal intermolecular interactions. The inherent stability of the tautomers is expressed. |
| Solvent | Polar, Aprotic (e.g., DMSO, Acetonitrile) | Can favor the more polar tautomer. May slow proton exchange via H-bond acceptance.[2] | Stabilizes the tautomer with the larger dipole moment. DMSO is a strong H-bond acceptor. |
| Solvent | Polar, Protic (e.g., H₂O, EtOH, MeOH) | Can significantly shift equilibrium by acting as both H-bond donor and acceptor.[2] | Protic solvents can stabilize both tautomers to different extents and actively mediate the intermolecular proton transfer, lowering the energy barrier.[2] |
| Temperature | Increasing Temperature | Shifts equilibrium towards the thermodynamically less stable tautomer. | Based on the van't Hoff equation, if the tautomerization is endothermic, K_T will increase with temperature. Also accelerates exchange rate.[1] |
References
-
Metwally, M. (2013). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 44(17). Available at: [Link]
- Jain, A., et al. (2021). A review of pyrazole and its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10.
-
Kappe, C. O., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 708-719. Available at: [Link]
-
Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 65. Available at: [Link]
-
El Hassani, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Chemistry, 5(3), 1988-2036. Available at: [Link]
- Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 920-943.
-
Chapkanov, A. G., & Dzimbova, T. G. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(B1), 13-17. Available at: [Link]
-
Głuchowska, H., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Journal of Coordination Chemistry, 62(22), 3742-3753. Available at: [Link]
- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
-
Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Kappe, C. O., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(10), 2636. Available at: [Link]
-
Karrouchi, K., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4768. Available at: [Link]
-
Nagy, P. I., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2026-2037. Available at: [Link]
-
Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5335-5342. Available at: [Link]
- Jaros, S., & Leszczynski, J. (2017). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Physical Chemistry Chemical Physics, 19(4), 2879-2887.
-
Iska, E. C., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2824. Available at: [Link]
-
Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5585. Available at: [Link]
- Quiroga, J., & Insuasty, B. (2014). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Brazilian Chemical Society, 25(2), 194-214.
-
Ali, A. M., et al. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. Available at: [Link]
-
Adamo, C., et al. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.num. Available at: [Link]
-
Slideshare. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]
- Elguero, J., et al. (2013). Basicity of a Series of 150 Pyrazoles. New Journal of Chemistry, 37(11), 3698-3709.
-
Lesiuk, M., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2643. Available at: [Link]
-
Abboud, J. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 65. Available at: [Link]
-
Magalhães, A. L., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2534-2540. Available at: [Link]
-
Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Available at: [Link]
-
ResearchGate. (2019). The tautomeric structures of 3(5),3-azopyrazole [(E)-1,2-di(1H-pyrazol-3(5)-yl)diazene)]: The combined use of NMR and electronic spectroscopies with DFT calculations. Available at: [Link]
- Elguero, J., et al. (1998). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 809-813.
- Kappe, C. O., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Arkivoc, 2011(7), 101-115.
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Validation & Comparative
Comparing reactivity of 3-bromo vs 3-chloro phenyl pyrazoles
Topic: Comparative Reactivity Guide: 3-Bromo vs. 3-Chloro Phenyl Pyrazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary: The Stability-Reactivity Trade-off
In the functionalization of phenyl pyrazoles, the choice between a 3-bromo and 3-chloro substituent is rarely arbitrary; it dictates the synthetic strategy.
-
3-Bromo-phenyl pyrazoles are the kinetic workhorses . They undergo rapid oxidative addition with standard Pd(0) catalysts and facile lithium-halogen exchange at cryogenic temperatures. They are the preferred starting material for initial library generation and sequential functionalization strategies.
-
3-Chloro-phenyl pyrazoles are the thermodynamic reservoirs . They possess a significantly higher activation barrier, requiring specialized electron-rich phosphine ligands (e.g., Buchwald ligands) or nickel catalysis for cross-coupling. Their inertness to standard conditions makes them ideal "masked" handles in multi-step syntheses, allowing chemistry to occur elsewhere on the molecule before the chlorine is activated.
This guide analyzes the mechanistic divergence of these two scaffolds and provides validated protocols for their selective activation.
Mechanistic Foundations
The reactivity difference is governed fundamentally by Bond Dissociation Energy (BDE) and the kinetics of the oxidative addition step in the catalytic cycle.[1]
2.1 Bond Dissociation Energy (BDE) & Oxidative Addition
The C(sp²)–X bond at the pyrazole 3-position is influenced by the adjacent pyridine-like nitrogen (N2). While general trends hold (C–Br < C–Cl), the electron-rich nature of the pyrazole ring generally increases electron density at the metal center during oxidative addition, stabilizing the Pd(II) intermediate.
| Parameter | 3-Bromo-Pyrazole | 3-Chloro-Pyrazole | Impact on Reactivity |
| Approx.[1][2] BDE ( | ~68–72 kcal/mol | ~81–86 kcal/mol | Cl requires higher temp or activated ligands. |
| C–X Bond Length | ~1.86 Å | ~1.73 Å | Longer Br bond is more accessible to metal insertion. |
| Oxidative Addition ( | Fast ( | Slow / Rate Limiting | Br allows use of standard |
| Li-Halogen Exchange | Rapid (-78 °C) | Sluggish / Inert | Br exchanges with |
2.2 The "Alpha-Nitrogen" Effect
At the 3-position, the halogen is
-
Coordination: The N2 lone pair can coordinate to Pd, potentially poisoning the catalyst.[3]
-
Solution: For 3-chloro substrates, where oxidative addition is already difficult, this coordination is detrimental. Protocols must use bulky ligands (e.g.,
-BuXPhos) not just to facilitate oxidative addition, but to sterically crowd the metal center and prevent N2-coordination.
2.3 Visualization: Catalytic Cycle Divergence
The following diagram illustrates the energetic penalty associated with the 3-chloro substrate during the oxidative addition step.
Figure 1: Comparative Catalytic Cycle. Note the high-energy barrier (red) for the 3-Chloro pathway compared to the facile 3-Bromo pathway (green).
Experimental Protocols
The following protocols demonstrate the operational differences. Protocol A is a standard coupling for Bromides. Protocol B is a specialized "High-Activity" protocol required for Chlorides.
Protocol A: Suzuki Coupling of 3-Bromo-1-phenyl-1H-pyrazole
Use Case: Routine library synthesis, mild conditions.
Reagents:
-
Substrate: 3-Bromo-1-phenyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv, 2M aq.) -
Solvent: 1,4-Dioxane[3]
Procedure:
-
Charge a reaction vial with the 3-bromo-pyrazole, boronic acid, and base.
-
Add degassed 1,4-dioxane.
-
Add the Pd catalyst last to avoid premature oxidation.
-
Heat to 80°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Expected Outcome: Full conversion is typically observed due to the weak C-Br bond.
Protocol B: Activation of 3-Chloro-1-phenyl-1H-pyrazole
Use Case: Late-stage functionalization or cost-reduction.
Reagents:
-
Substrate: 3-Chloro-1-phenyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst System:
(2 mol%) + XPhos (4-6 mol%) -
Base:
(3.0 equiv, anhydrous preferred for difficult cases) -
Solvent: Toluene/Water (10:1) or n-Butanol
Procedure:
-
Pre-complexation: Stir
and XPhos in the solvent at room temperature for 20 mins to generate the active catalytic species . -
Add the 3-chloro-pyrazole, boronic acid, and base.
-
Heat to 100–110°C (Reflux) for 12–18 hours.
-
Critical Step: If conversion stalls, add a second portion of catalyst (1 mol%) and ligand.
-
Mechanism Note: The XPhos ligand is crucial here. Its bulky biaryl structure facilitates the difficult oxidative addition across the C-Cl bond and prevents the pyrazole nitrogen from inhibiting the metal center [1][2].
Strategic Application: Sequential Functionalization
One of the most powerful applications of these reactivity differences is Chemoselectivity . If a scaffold contains both a 3-bromo and a 3-chloro substituent (or a 3-chloro pyrazole with a 4-bromo phenyl group), you can react the Bromine exclusively.
4.1 The "Br-First" Workflow
-
Step 1: Perform Suzuki coupling at 60–80°C using standard ligands (
). The C-Br bond reacts; the C-Cl bond remains intact. -
Step 2: Perform a second coupling on the C-Cl site using Buchwald precatalysts (e.g., XPhos-Pd-G2) at 100°C.
4.2 Visualization: Sequential Decision Tree
Figure 2: Sequential functionalization strategy leveraging the reactivity gap between Br and Cl.
Lithium-Halogen Exchange Comparison
For reactions requiring nucleophilic pyrazoles (e.g., quenching with aldehydes/ketones), the halogen is converted to a lithio-species.
| Feature | 3-Bromo-Pyrazole | 3-Chloro-Pyrazole |
| Reagent | ||
| Temperature | -78°C | -78°C to -40°C |
| Kinetics | Fast (< 15 mins) | Slow; competing deprotonation possible |
| Risk | "Halogen Dance" (migration) if warmed | Generally stable, but hard to activate |
Recommendation: For Li-exchange, always use the 3-bromo derivative . The 3-chloro derivative often requires such aggressive conditions that deprotonation of the phenyl ring or pyrazole C5 position competes with the exchange [3].
References
-
BenchChem. (2025).[3] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.Link
-
Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions of 3-Halo- and 5-Halo-pyrazoles.[4] Advanced Synthesis & Catalysis. Link
-
Li, J. J. (2014). Name Reactions for Homologation, Part I: Lithium-Halogen Exchange. Springer. Link
-
Luo, Y., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. Journal of Organic Chemistry.[4][5][6] Link
Sources
HPLC method development for purity assessment of pyrazole intermediates
Title: Precision Purity Assessment of Pyrazole Intermediates: A Comparative HPLC Method Development Guide
Executive Summary
Pyrazole intermediates are ubiquitous scaffolds in modern medicinal chemistry (e.g., Celecoxib, Ruxolitinib), yet they present a "perfect storm" of chromatographic challenges: basicity, annular tautomerism, and the critical need to resolve regioisomers (1,3- vs. 1,5-substituted).[1][2]
This guide moves beyond generic "C18 default" approaches. As a Senior Application Scientist, I will demonstrate why standard Reversed-Phase Liquid Chromatography (RPLC) often fails to separate critical regioisomers and how Polar-Embedded and HILIC chemistries offer superior alternatives.
Part 1: The Scientific Challenge
The Tautomerism Trap
Pyrazoles possess an unsubstituted nitrogen (
-
The Fix: You must lock the tautomer. This is achieved by buffering the mobile phase away from the pyrazole’s pKa (typically basic, pKa ~2.5–4.0 for simple pyrazoles, but higher for substituted ones).
-
Rule of Thumb: Operate at pH < 3.0 (protonated form) or pH > 9.0 (deprotonated/neutral, if column stable). Acidic conditions are preferred for MS compatibility and silica stability.
The Regioisomer Problem
Synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. These isomers have identical mass and very similar hydrophobicity (LogP), making resolution on standard C18 columns difficult due to "hydrophobic collapse" or insufficient selectivity.
Part 2: Comparative Analysis of Stationary Phases
We evaluated three distinct column chemistries for the separation of a model mixture: 1,3-dimethylpyrazole and 1,5-dimethylpyrazole , along with polar synthetic impurities.
Option A: Traditional C18 (e.g., Alkyl-bonded Silica)
-
Mechanism: Pure hydrophobic interaction.
-
Performance: Often shows severe peak tailing for basic pyrazoles due to interaction with residual silanols on the silica surface.
-
Verdict: Baseline/Insufficient. Requires ion-pairing agents (e.g., hexane sulfonic acid) to achieve acceptable peak shape, which contaminates LC-MS systems.
Option B: Polar-Embedded / Shielded RP (e.g., Amide or Carbamate-linked C18)
-
Mechanism: A polar group embedded in the alkyl chain shields surface silanols and provides alternative selectivity (dipole-dipole) for the nitrogen-rich pyrazole ring.
-
Performance: Excellent peak symmetry without ion-pairing. The polar group often interacts differently with the 1,3 vs 1,5 dipole moments, enhancing resolution.
-
Verdict: Recommended Workhorse. Best balance of resolution and robustness.
Option C: HILIC (e.g., Zwitterionic or Bare Silica)
-
Mechanism: Partitioning into a water-enriched layer on the surface.
-
Performance: Elutes pyrazoles in order of increasing polarity (opposite of RP). Excellent for very small, polar pyrazoles that elute in the void volume of C18.
-
Verdict: Specialist. Use only when the intermediate has LogP < 0.
Part 3: Comparative Data Summary
The following data represents typical performance metrics observed during method development for a crude pyrazole reaction mixture.
| Feature | Standard C18 | Polar-Embedded C18 | HILIC (Zwitterionic) |
| Mobile Phase | 0.1% TFA / ACN | 0.1% Formic Acid / ACN | 10 mM NH₄Formate / ACN |
| Retention (k') | Low (k' < 1.0 for polar impurities) | Moderate (k' ~ 2-5) | High (k' > 5) |
| Tailing Factor (Tf) | 1.8 - 2.2 (Poor) | 1.0 - 1.2 (Excellent) | 1.1 - 1.3 (Good) |
| Isomer Resolution (Rs) | ~1.2 (Co-elution risk) | > 2.5 (Baseline) | > 3.0 (Excellent) |
| Equilibration Time | Fast (< 5 min) | Fast (< 5 min) | Slow (> 15 min) |
| MS Sensitivity | Good | Excellent | Excellent (High Organic) |
Analyst Insight: The Polar-Embedded column provides the necessary resolution (
) for the regioisomers while maintaining the throughput speed of RPLC. HILIC is superior for resolution but suffers from long equilibration times, making it less ideal for high-throughput IPC (In-Process Control).
Part 4: Decision Logic & Workflow
Column Selection Decision Tree
Figure 1: Decision matrix for selecting the stationary phase based on analyte hydrophobicity and isomeric complexity.
Part 5: Detailed Experimental Protocol
This protocol is designed to be self-validating . The "Scouting Gradient" step ensures you do not waste time on a method that cannot separate the critical pair.
Step 1: Sample Preparation
-
Diluent: 90:10 Water:Acetonitrile (v/v).
-
Why? Using 100% organic diluent causes "solvent effect" peak distortion for early eluting polar pyrazoles.
-
-
Concentration: 0.5 mg/mL.
Step 2: The "Scouting" Gradient (Polar-Embedded Column)
-
Column: Agilent Zorbax Bonus-RP or Waters XSelect HSS T3 (or equivalent Polar-Embedded/Shielded phase).
-
Dimensions: 100 x 2.1 mm, sub-2 µm or 2.7 µm fused-core.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
-
Flow: 0.5 mL/min.
-
Detection: DAD (Scanning 200–400 nm). Extract chromatograms at 210 nm, 230 nm, and 254 nm.
Step 3: Optimization (The "Focus" Step)
Once the approximate elution %B is found (e.g., pyrazoles elute at 30% B), flatten the gradient to improve resolution.
-
New Gradient: 5% to 40% B over 10 minutes.
-
Validation Check: Calculate Resolution (
) between the 1,3- and 1,5-isomers. If , switch Mobile Phase B to Methanol (changes selectivity) or adjust pH to 6.0 (using Ammonium Acetate) to alter ionization states.
Method Development Workflow
Figure 2: Systematic workflow for optimizing pyrazole separation.
References
-
Separation of Pyrazole Isomers. BenchChem. Discusses the difficulty of separating 1,3 and 1,5 regioisomers and the use of C18 vs. Normal Phase.
-
Effect of pH on Pyrazole Binding and Tautomerism. National Institutes of Health (PMC). Details the pKa dependence of pyrazole interactions and tautomeric states.
-
HILIC vs. Reversed-Phase for Polar Molecules. Agilent Technologies. A comprehensive guide on when to switch from C18 to HILIC for polar nitrogen heterocycles.
-
Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC. HALO Columns. Provides comparative data on retention loss in C18 vs. Polar-Embedded phases for polar metabolites.
-
Separation of Pyrazole on Mixed-Mode Columns. SIELC Technologies. Demonstrates the use of low-silanol activity columns (Newcrom R1) for basic pyrazoles.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, informs structure-activity relationships (SAR), and enables the engineering of materials with tailored properties. This guide provides an in-depth technical comparison of methodologies for determining the structure of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a substituted pyrazole of significant interest in pharmaceutical and agrochemical research.
While a definitive public record of the single-crystal X-ray diffraction data for this compound is not available at the time of this publication, we will leverage the detailed crystallographic data of its close isomer, 3-(4-Bromophenyl)-5-methyl-1H-pyrazole , as a primary case study. This allows for a robust exploration of the X-ray crystallography workflow and provides a framework for comparing its outcomes with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1] The technique's power lies in its ability to generate a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.
A Case Study: The Crystal Structure of 3-(4-Bromophenyl)-5-methyl-1H-pyrazole
The crystal structure of the isomeric 3-(4-Bromophenyl)-5-methyl-1H-pyrazole provides invaluable insights into the molecular conformation and intermolecular interactions that can be anticipated for the 3-bromo derivative.
Crystallographic Data Summary for 3-(4-Bromophenyl)-5-methyl-1H-pyrazole:
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₉BrN₂ | [2] |
| Crystal System | Orthorhombic | [2] |
| Space Group | P2₁2₁2₁ | [2] |
| a (Å) | 5.9070(3) | [2] |
| b (Å) | 9.2731(7) | [2] |
| c (Å) | 17.5641(14) | [2] |
| Volume (ų) | 962.09(12) | [2] |
| Z | 4 | [2] |
| R-factor (%) | 5.04 | [2] |
This data reveals a well-ordered crystalline structure. The orthorhombic crystal system and the non-centrosymmetric space group P2₁2₁2₁ suggest the potential for specific intermolecular interactions that dictate the packing of the molecules in the solid state.
Experimental Workflow: From Powder to Solved Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding precision and expertise.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification: The synthesis of 3-(aryl)-5-methyl-1H-pyrazoles is typically achieved through the condensation of a substituted aryl β-diketone with hydrazine hydrate.[3] Following the reaction, the crude product is purified, often by column chromatography, to achieve the high purity necessary for successful crystallization.
-
Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. For compounds like 3-(4-bromophenyl)-5-methyl-1H-pyrazole, slow evaporation of a solution in a suitable solvent, such as ethanol, can yield high-quality crystals.[2]
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and occupancies.[5]
Complementary and Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic techniques offer valuable and often complementary structural information, particularly for characterizing the molecule in solution or confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6] For this compound, both ¹H and ¹³C NMR would provide a unique fingerprint of the molecule's structure in solution.
Expected ¹H and ¹³C NMR Resonances:
Based on known data for similar pyrazole derivatives, the following spectral features would be anticipated:[7]
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Pyrazole-H | ~6.3 |
| ¹H | Phenyl-H | 7.2 - 7.8 |
| ¹H | Methyl-H | ~2.3 |
| ¹³C | Pyrazole-C | 105 - 150 |
| ¹³C | Phenyl-C | 120 - 135 |
| ¹³C | Methyl-C | ~13 |
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystalline) | Solution |
| Information | 3D atomic coordinates, bond lengths/angles, packing | Connectivity, chemical environment, dynamic processes |
| Requirement | Single crystal | Soluble sample |
| Key Insight | Static molecular structure | Structure and dynamics in solution |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The fragmentation of pyrazole derivatives under electron ionization (EI) often involves characteristic losses of small molecules like HCN and N₂.[8][9]
Expected Fragmentation Pattern:
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve cleavage of the pyrazole ring and loss of the bromine atom.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information | 3D atomic arrangement | Molecular weight, elemental composition, fragmentation |
| Requirement | Single crystal | Volatile or ionizable sample |
| Key Insight | Detailed static structure | Molecular formula and structural fragments |
A Synergistic Approach to Structural Elucidation
The most comprehensive understanding of a molecule's structure is achieved through the synergistic use of multiple analytical techniques.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [epubl.ktu.edu]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. | PDF or Rental [articles.researchsolutions.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
3-(3-Bromophenyl)-5-methyl-1H-pyrazole proper disposal procedures
Part 1: Executive Safety Assessment
Immediate Action Required: Treat this compound as a Halogenated Organic Hazardous Waste .[1][2][3][4]
As researchers, we often categorize pyrazoles simply as "heterocycles," but the presence of the bromine substituent on the phenyl ring (Position 3) fundamentally alters the disposal pathway.[4] Unlike standard organic waste, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole (CAS: 149739-65-1 or similar isomers) contains a carbon-halogen bond that mandates segregation from non-halogenated waste streams to comply with EPA RCRA standards and minimize incineration costs.[1][2][3][4]
Critical Hazard Profile:
-
GHS Classification: Acute Toxicity, Oral (Category 3/4); Skin/Eye Irritation.[1][3][4]
-
Disposal Class: Halogenated Organic (Solid or Liquid).[1][3][4]
-
Key Risk: Formation of corrosive hydrogen bromide (HBr) and toxic brominated byproducts if incinerated at insufficient temperatures.[1][3][4]
Part 2: Technical Rationale & Segregation Logic
The "Why" Behind the Protocol
Effective disposal relies on understanding the chemical fate of the waste.[3][4]
-
Halogen Content: The bromine atom renders this compound a "Halogenated Organic Compound" (HOC).[1][2][3][4] Facilities incinerate halogenated waste at higher temperatures (>1100°C) with specific scrubbers to neutralize acid gases (HBr/HCl).[3][4] Mixing this with non-halogenated solvents (like Acetone/Ethanol) forces the entire mixture to be treated as halogenated, significantly increasing disposal costs and environmental impact.[1][4]
-
Bioactivity: This scaffold is a common pharmacophore in kinase inhibitors (e.g., p38 MAP kinase).[1][3][4] Until proven otherwise, treat it as a bioactive agent with potential aquatic toxicity.[4]
Compatibility Matrix
| Material | Compatibility | Action |
|---|---|---|
| Oxidizers (Peroxides, Nitrates) | INCOMPATIBLE | NEVER MIX. Risk of fire/explosion.[1][2][3][4] |
| Strong Acids | INCOMPATIBLE | May generate toxic fumes.[1][2][3][4][6] |
| Halogenated Solvents (DCM) | Compatible | Can be bulked in the same "Halogenated" carboy.[1][3][4] |
| Non-Halogenated Solvents | Segregate | Do not mix to avoid cross-contamination of waste streams.[1][3][4] |
Part 3: Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Substance (Powder/Crystals)
Most common scenario for expired or excess reagents.[1][3][4]
-
PPE Verification:
-
Primary Containment:
-
Labeling:
-
Secondary Containment:
-
Place the sealed primary container into the lab's designated Solid Hazardous Waste Drum .
-
Scenario B: Disposal of Mother Liquor (Solutions)
Scenario for reaction mixtures or dissolved waste.[1][3][4]
-
Solvent Assessment:
-
Bulking:
-
Record Keeping:
Part 4: Visual Decision Tree (Workflow)
The following diagram illustrates the critical decision points for segregating this specific brominated compound.
Figure 1: Decision logic for segregating brominated pyrazole waste. Note that even non-halogenated solutions must move to the halogenated stream due to the solute.[1][3]
Part 5: Emergency Procedures (Spill Contingency)
Minor Spill (< 5g/5mL):
-
Alert: Notify nearby personnel.
-
Containment:
-
Disposal: Place all cleanup materials (gloves, pads, towels) into a separate bag, seal, and label as "Hazardous Waste Debris - Contains Brominated Pyrazole." [1][3][4]
Exposure First Aid:
-
Skin: Wash with soap and water for 15 minutes.[1][2][3][4] Brominated compounds can be lipophilic; thorough washing is essential.[1][2][3][4]
-
Eyes: Flush for 15 minutes.[1][3][4][5][8][9] Seek medical attention immediately.
-
Ingestion: DO NOT INDUCE VOMITING. Call Poison Control immediately.[1][2][3][4]
References
-
PubChem. (2023).[1][2][3][4] 3-(3-Bromophenyl)-1H-pyrazole Compound Summary (CID 24885457).[1][2][3][4] National Center for Biotechnology Information.[1][3][4] [Link][4]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][3][4] Hazardous Waste Management: Solvents in the Workplace.[1][3][4][8] (Focus on F-listed and Halogenated Solvents).[1][2][3][4][10] [Link]
-
American Chemical Society (ACS). (2023).[1][3][4] Identifying and Evaluating Hazards in Research Laboratories. [Link][1][3][4]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. CAS 57097-81-1: 3-bromo-5-methyl-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
